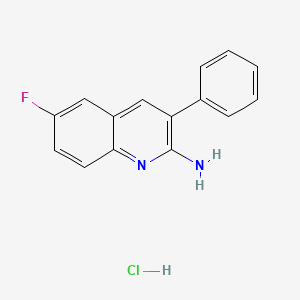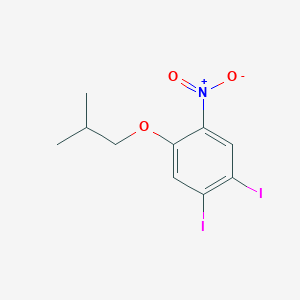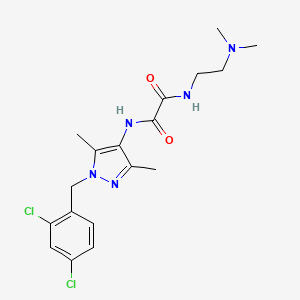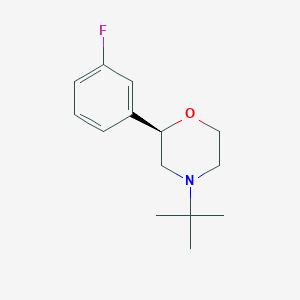![molecular formula C19H22O3 B12631410 4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate CAS No. 918934-74-4](/img/structure/B12631410.png)
4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl acetate group attached to a hydroxyphenyl-dimethylpropyl moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate typically involves the esterification of 4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetate group can be reduced to yield the corresponding alcohol.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Applications De Recherche Scientifique
4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 4-[(1R)-1-(4-Hydroxyphenyl)-2,2-dimethylpropyl]phenyl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(RS)-(4-Hydroxyphenyl)-(pyridin-2-yl)methyl]phenyl acetate
- N-[(1R)-3-(4-Hydroxyphenyl)-1-methylpropyl]-2-(2-phenyl-1H-indol-3-yl)acetamide
Uniqueness
Its combination of a hydroxyphenyl group with a dimethylpropyl moiety and an acetate ester makes it distinct from other similar compounds .
Propriétés
Numéro CAS |
918934-74-4 |
|---|---|
Formule moléculaire |
C19H22O3 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
[4-[(1R)-1-(4-hydroxyphenyl)-2,2-dimethylpropyl]phenyl] acetate |
InChI |
InChI=1S/C19H22O3/c1-13(20)22-17-11-7-15(8-12-17)18(19(2,3)4)14-5-9-16(21)10-6-14/h5-12,18,21H,1-4H3/t18-/m1/s1 |
Clé InChI |
XPZXHKDTULHOBA-GOSISDBHSA-N |
SMILES isomérique |
CC(=O)OC1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)O)C(C)(C)C |
SMILES canonique |
CC(=O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Tert-butyl N-[1-(6-amino-2-methylpyridin-3-YL)piperidin-4-YL]carbamate](/img/structure/B12631354.png)
![1-{4-[(2S)-1-Nitropropan-2-yl]phenyl}ethan-1-one](/img/structure/B12631357.png)

![Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12631372.png)

![5H-thieno[3,2-c][1,8]naphthyridin-4-one](/img/structure/B12631385.png)


![9-Bromo-5-(hydroxymethyl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12631402.png)
![3-(4-Chloro-phenyl)-1-(4-methyl-benzyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B12631414.png)
